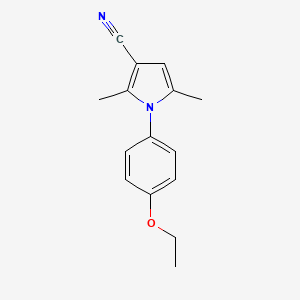![molecular formula C16H23NO4 B1392645 N-[4-(Heptyloxy)benzoyl]glycine CAS No. 1243088-22-3](/img/structure/B1392645.png)
N-[4-(Heptyloxy)benzoyl]glycine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Characterization and Detoxification Processes:
- Glycine N-acyltransferase (GLYAT) is known for its role in phase II metabolic detoxification, catalyzing the formation of N-benzoylglycine from glycine and benzoyl-CoA. This enzyme is significant in detoxifying exogenous and endogenous carboxylic acids, including fatty acids, benzoic acid, and salicylic acid (Dempsey et al., 2014).
Anticonvulsant Activities:
- N-(benzyloxycarbonyl)glycine derivatives have demonstrated anticonvulsant activities. Notably, N-(benzyloxycarbonyl)glycine benzylamide showed potent anticonvulsant activity in several seizure models, suggesting potential therapeutic applications (Geurts et al., 1998).
Alternative Amino Acid Conjugates in Detoxification:
- Research into the conjugation of benzoyl-CoA with amino acids by glycine N-acyltransferase reveals the formation of alternative conjugates, which may contribute to detoxification under certain metabolic disease states (van der Westhuizen et al., 2000).
Role in Cancer Detection and Liver Cell Differentiation:
- Glycine-N-acyltransferase has been identified as a potential marker for hepatocellular carcinoma. Its expression was found to be suppressed in cancerous liver cells, indicating its potential use in cancer detection and understanding the transition between liver cell differentiation and carcinogenesis (Matsuo et al., 2012).
Investigations into Catalytic Mechanisms and Enzyme Kinetics:
- Studies on recombinant bovine GLYAT provide insights into its active site and reaction mechanism, which is crucial for understanding the functional significance of sequence variations in the human GLYAT gene (Badenhorst et al., 2012).
Identification of Carboxypeptidase Activities in Clinical Pathogens:
- Research involving N-benzoyl amino acid substrates has been used to detect carboxypeptidase activities in various clinical pathogens, contributing to the understanding of microbial enzymatic activities (Lough et al., 2016).
Synthesis and Antibacterial Activities:
- The synthesis of Schiff bases from benzoyl glycine has shown antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Mange et al., 2013).
Spectroscopic Studies:
- Spectroscopic methods have been used to study compounds like N-(benzoylcarbamothioyl)-amino acids, which aids in understanding the chemical properties and potential applications of such compounds (Omotola et al., 2018).
Nonlinear Optical Properties:
- Benzoyl glycine has been identified as an organic nonlinear optical material, which has implications in the field of photonics and materials science (Nagaraja et al., 1998).
Propriétés
IUPAC Name |
2-[(4-heptoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABJRVELOBTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Heptyloxy)benzoyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)




![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)


![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

